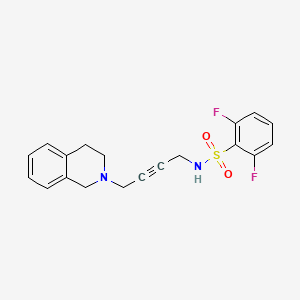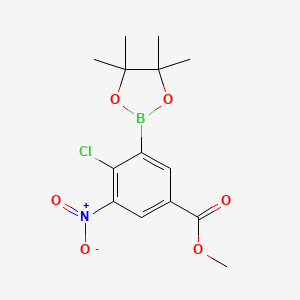![molecular formula C25H24N4O3S B2804298 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide CAS No. 422531-92-8](/img/structure/B2804298.png)
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide” is a chemical compound. It is a derivative of quinazoline, a class of organic compounds that are widely studied for their diverse biological activities . Quinazoline derivatives have been found to exhibit a broad range of medicinal activities such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazoline and acetamide derivatives have been synthesized through various chemical transformations, showcasing the versatility of these compounds in drug development. For instance, Markosyan et al. (2018) detailed the condensation and cyclization processes involved in creating bis-quinazolines, demonstrating their potential in constructing complex molecular architectures (Markosyan et al., 2018). Similarly, Alagarsamy et al. (2003) synthesized novel quinazolin-4(3H)-ones, evaluating their analgesic and anti-inflammatory activities, highlighting their potential therapeutic applications (Alagarsamy et al., 2003).
Antitumor and Antiviral Activities
The antitumor and antiviral activities of quinazoline derivatives have been a significant focus. Al-Suwaidan et al. (2016) discovered that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited remarkable broad-spectrum antitumor activity, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016). Additionally, Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones with significant antiviral activity against various respiratory and biodefense viruses, indicating their importance in developing new antiviral agents (Selvam et al., 2007).
Antimicrobial and Anti-inflammatory Effects
Novel quinazoline and acetamide derivatives have also been studied for their antimicrobial and anti-inflammatory properties. Anisetti et al. (2012) reported the synthesis and significant biological activity of novel quinazolinone derivatives against standard strains, suggesting their application in combating microbial infections (Anisetti et al., 2012). Furthermore, the study by Alasmary et al. (2017) on novel quinazoline and acetamide derivatives demonstrated their curative activity against peptic ulcers and ulcerative colitis, underscoring their therapeutic potential in gastrointestinal disorders (Alasmary et al., 2017).
Zukünftige Richtungen
Quinazoline and its derivatives, including “2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide”, present a promising scaffold in medicinal chemistry. Their diverse biological activities have encouraged medicinal chemists to further investigate these compounds as potential drug molecules . Future research may focus on optimizing the synthesis process, elucidating the mechanism of action, and evaluating the safety profile of these compounds.
Eigenschaften
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-31-18-12-13-22(32-2)21(14-18)27-23(30)16-33-25-28-20-11-7-6-10-19(20)24(29-25)26-15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQWJQIPGKQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

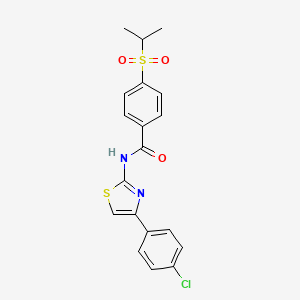
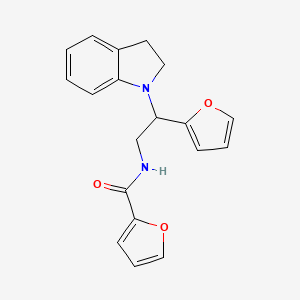


![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)
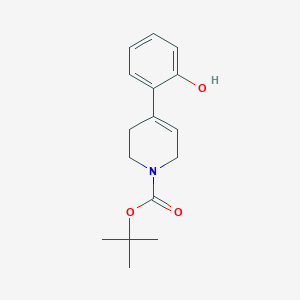
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)
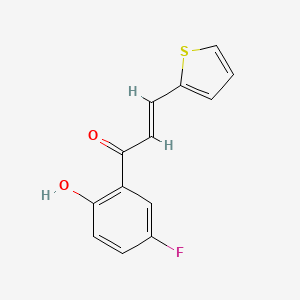
![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)
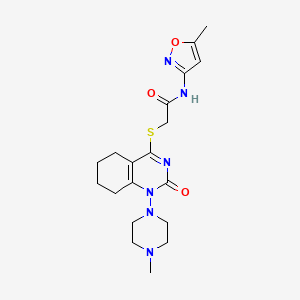
![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)
